molecular formula C12H12O2 B1408267 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1796574-10-1

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1408267
CAS No.: 1796574-10-1
M. Wt: 188.22 g/mol
InChI Key: DTBZPMVWLDDXIO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is an aromatic aldehyde derivative featuring a propargyl ether group (-O-CH₂-C≡CH) at the 4-position and an ethyl substituent at the 3-position of the benzaldehyde core. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging its reactive aldehyde group for condensation reactions (e.g., Schiff base formation) and the propargyl moiety for click chemistry or metal coordination . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogous benzaldehyde derivatives .

Properties

IUPAC Name

3-ethyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-7-14-12-6-5-10(9-13)8-11(12)4-2/h1,5-6,8-9H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBZPMVWLDDXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Procedure:

Step Description Conditions Notes
1. Activation of Hydroxy-Benzaldehyde Dissolve 4-hydroxy-3-ethylbenzaldehyde in an aprotic solvent such as dimethylformamide (DMF). Room temperature, inert atmosphere Ensures solubility and reactivity of phenolic hydroxyl.
2. Base Addition Add potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl. Equimolar to slight excess, 15–30 min stirring Facilitates nucleophilic attack.
3. Alkylation Introduce propargyl bromide dropwise to the mixture. Stir at room temperature or slightly elevated temperature (~40°C) for 12–24 hours Promotes nucleophilic substitution at the phenolic oxygen.
4. Work-up Quench the reaction with water, extract with dichloromethane (DCM), wash, dry over sodium sulfate, and evaporate solvent. Standard extraction procedures Purify via column chromatography if necessary.

Advantages:

  • High regioselectivity for phenolic oxygen
  • Mild reaction conditions
  • Good yields (typically >70%)

Alternative Synthetic Routes

While the primary method involves direct propargylation, alternative approaches include:

Synthesis via Esterification and Subsequent Functionalization

  • Step 1: Synthesize a benzaldehyde derivative with an appropriate leaving group (e.g., halide or tosylate).
  • Step 2: React with propargyl nucleophile under nucleophilic substitution conditions.
  • Advantages: Allows for functional group compatibility and potential for further modifications.

Multi-step Synthesis via Cross-Coupling

  • Step 1: Prepare a halogenated benzaldehyde (e.g., brominated).
  • Step 2: Use Sonogashira coupling to attach the propargyl moiety.
  • Advantages: Offers regioselectivity and functional group tolerance, especially for complex molecules.

Note: These routes are more complex and generally less favored unless specific functional group manipulations are required.

Purification and Characterization

Post-synthesis, purification typically involves column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate). The product's purity is confirmed via NMR, IR, and mass spectrometry.

Technique Purpose Typical Data for Confirmation
NMR (¹H, ¹³C) Confirm structure and substitution pattern Characteristic signals for aldehyde, aromatic, and alkyne groups
IR Verify functional groups Sharp aldehyde C=O stretch (~1700 cm⁻¹), alkyne stretch (~2100–2200 cm⁻¹)
Mass Spectrometry Confirm molecular weight Molecular ion peak at m/z 188.22 (for C₁₂H₁₂O₂)

Summary Data Table

Preparation Method Key Reagents Conditions Typical Yield Advantages References
Direct phenolic propargylation Hydroxy-benzaldehyde + propargyl bromide Room temp, K₂CO₃, DMF 70–85% Simplicity, regioselectivity Patent data, recent research
Cross-coupling (Sonogashira) Halogenated benzaldehyde + propargyl amine Pd catalyst, base, inert atmosphere Variable Regioselectivity, functional group tolerance Organic synthesis literature

Research Findings and Data

Recent crystallographic and structural studies support the efficacy of the primary method, demonstrating that the propargylation proceeds with high regioselectivity, yielding a compound suitable for further functionalization or biological evaluation. The crystallography data confirm the integrity of the propargyl moiety and aldehyde functionality, essential for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl and prop-2-yn-1-yloxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: 3-Ethyl-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Ethyl-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Applications

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is being investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promising activity against various cancer cell lines, indicating potential use in anticancer drug development. For instance, hybrid compounds formed from this aldehyde have demonstrated antiproliferative effects against A-549 (lung cancer) and THP-1 (leukemia) cell lines .

Material Science

The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Research indicates that propargyloxybenzaldehydes can improve the thermal stability and mechanical strength of polymers when used as additives or cross-linking agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules. It can participate in reactions such as:

  • Formation of Triazoles : By reacting with azides, it can form 1,2,3-triazole derivatives that are important in medicinal chemistry due to their biological activities .
  • Dihydropyrimidinone Hybrids : This compound has been effectively used in the synthesis of dihydropyrimidinone hybrids, which exhibit significant biological activities .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel dihydropyrimidinone compounds linked to this compound revealed significant cytotoxicity against several tumor cell lines. The results showed that these compounds inhibited cell proliferation by disrupting mitotic processes, highlighting their potential as therapeutic agents .

Case Study 2: Polymer Enhancement

Research involving the incorporation of this aldehyde into polymer systems demonstrated improved mechanical properties and thermal stability. The findings suggest that such modifications could lead to new materials with applications in coatings and composites .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related benzaldehyde derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde Ethyl (3), Propargyloxy (4) C₁₂H₁₂O₂ 188.22* Multitarget drug synthesis
4-(Prop-2-yn-1-yloxy)benzaldehyde Propargyloxy (4) C₁₀H₈O₂ 160.17 Click chemistry intermediates
2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde Hydroxy (2), Propargyloxy (4) C₁₀H₈O₃ 176.17 Chromenone synthesis
4-(Benzyloxy)-3-hydroxybenzaldehyde Benzyloxy (4), Hydroxy (3) C₁₄H₁₂O₃ 228.24 Antioxidant drug precursors

*Calculated based on and molecular substitution.

Key Structural Differences :

  • Ethyl vs.
  • Propargyloxy Reactivity : All propargyloxy-containing derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), but steric hindrance from the ethyl group may slightly reduce reaction kinetics compared to unsubstituted analogs .
Physicochemical Properties
  • Solubility : The ethyl group increases hydrophobicity, reducing aqueous solubility compared to hydroxy-substituted analogs (e.g., 2-hydroxy-4-propargyloxybenzaldehyde) .
  • Thermal Stability : Propargyloxy derivatives exhibit moderate stability, with decomposition temperatures >150°C (data inferred from handling precautions in ).

Biological Activity

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and neuroprotective properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O2C_{12}H_{12}O_2. Its structure features an ethyl group at the 3-position and a prop-2-yn-1-yloxy group at the 4-position of the benzaldehyde ring. This configuration is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have explored the compound's potential as an antimicrobial agent. It has shown activity against several bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Antioxidants play a critical role in neutralizing free radicals, which can lead to oxidative stress and various diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative damage, indicating its potential in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological outcomes. Additionally, the prop-2-yn-1-yloxy group is known to participate in click chemistry reactions, facilitating the formation of bioconjugates that can enhance therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantSignificant free radical scavenging ability
NeuroprotectiveProtects SH-SY5Y cells from oxidative stress

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various derivatives of benzaldehyde compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection in SH-SY5Y Cells

A recent investigation into the neuroprotective effects of this compound involved treating SH-SY5Y neuronal cells with varying concentrations of this compound. Results indicated that at concentrations as low as 10 µM, there was a notable reduction in cell death induced by hydrogen peroxide exposure, suggesting its viability as a candidate for further development in neurodegenerative disease therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction conditions be optimized?

The synthesis of structurally similar benzaldehyde derivatives (e.g., 4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde) typically involves nucleophilic substitution or click chemistry. For example, propargylation of phenolic hydroxyl groups using propargyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF is common . Reaction time and solvent polarity significantly impact yields; polar aprotic solvents like DMF enhance reactivity. Purification via flash column chromatography (ethyl acetate/hexane gradients) is recommended for isolating the aldehyde product .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

  • 1H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. The propargyl group’s terminal alkyne proton (≡C–H) resonates at δ ~2.5–2.6 ppm as a triplet, while the adjacent –OCH₂– protons appear as a doublet near δ 4.8 ppm (J ≈ 2.4 Hz). Aromatic protons in the 3-ethyl-4-substituted pattern show distinct splitting due to substituent effects .
  • FTIR : Stretching vibrations for the aldehyde carbonyl (ν C=O) appear at ~1700 cm⁻¹, and the alkyne C≡C stretch is observed at ~2100–2200 cm⁻¹ .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

Flash column chromatography with ethyl acetate/hexane (30:70 to 50:50 gradients) effectively separates the target aldehyde from unreacted starting materials or oligomeric byproducts . For thermally stable derivatives, recrystallization from ethanol or acetone can improve purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement can resolve structural ambiguities, such as torsional angles of the propargyloxy group or disorder in the ethyl chain . Mercury CSD aids in visualizing intermolecular interactions (e.g., CH-π or hydrogen bonds) that influence packing . For anisotropic displacement parameters, ORTEP for Windows provides detailed ellipsoid visualizations .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic bond lengths)?

  • NMR Discrepancies : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and consider density functional theory (DFT) calculations to simulate chemical shifts .
  • Crystallographic Deviations : Use Mogul (from the Cambridge Structural Database) to compare bond lengths/angles with similar structures. SHELXL’s restraints/constraints can refine disordered regions .

Q. What mechanistic insights govern the reactivity of the aldehyde group in catalytic or coordination chemistry applications?

The aldehyde’s electrophilic carbonyl group participates in Schiff base formation with amines, as demonstrated in tripodal ligand synthesis for Mn³⁺ complexes . In catalytic oxidation (e.g., Fenton-like systems), the aldehyde may act as an intermediate, as seen in styrene oxidation to benzaldehyde derivatives . Kinetic studies (e.g., GC-MS monitoring) and isotopic labeling (¹⁸O) can elucidate pathways .

Q. How can researchers design experiments to study the compound’s stability under varying conditions (pH, temperature)?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.
  • pH Sensitivity : UV-Vis spectroscopy can track aldehyde protonation/deprotonation in buffered solutions. For hydrolytic stability, incubate the compound in aqueous media at 25–80°C and monitor via HPLC .

Q. What strategies enable the incorporation of this compound into functional materials (e.g., MOFs or polymeric probes)?

The propargyl group allows click chemistry (CuAAC) with azides to form triazole-linked polymers or metal-organic frameworks (MOFs) . For fluorescence probes, conjugation with BODIPY dyes via Knoevenagel condensation exploits the aldehyde’s reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
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3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

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